
Hydroxy chlorambucil
Overview
Description
Chlorambucil (C₁₄H₁₉Cl₂NO₂) is a bifunctional alkylating agent derived from nitrogen mustard, widely used in chemotherapy for chronic lymphocytic leukemia (CLL) and other lymphoproliferative disorders . It exerts cytotoxic effects by forming covalent DNA crosslinks, disrupting replication and transcription. Despite its clinical utility, limitations such as non-specific cytotoxicity, drug resistance, and variable pharmacokinetics have spurred the development of derivatives to enhance selectivity and efficacy. Below, we compare chlorambucil with structurally or functionally similar compounds, including conjugates, alkylating agents, and sulfonamide derivatives.
Preparation Methods
Chemical Structure and Functionalization of Hydroxy Chlorambucil
This compound is characterized by the covalent linkage of chlorambucil to estradiol or its acylated analogs via a bifunctional binding agent. The compound retains chlorambucil’s bis(2-chloroethyl)amine moiety while incorporating hydroxyl or acyloxy groups from estradiol at strategic positions. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the ester bond formation between chlorambucil’s carboxyl group and the 17β-hydroxyl group of estradiol .
Synthetic Routes for this compound Preparation
Two-Step Conjugation via Estradiol Acylation
This method prioritizes the acylation of estradiol’s 3-hydroxyl group before conjugation with chlorambucil:
-
Acylation of Estradiol :
Estradiol reacts with acyl chlorides (e.g., benzoyl chloride, acetyl chloride) in tetrahydrofuran (THF) using alkali metal hydroxides as catalysts. For example, 10 g of estradiol dissolved in 100 mL THF reacts with 5.5 g benzoyl chloride at room temperature for 16 hours, yielding 9 g of 3-benzoyl-estradiol . -
Binding Agent-Mediated Conjugation :
The acylated estradiol undergoes bromoacetylation at the 17β-hydroxyl position using monobromoacetylbromide in dimethyl sulfoxide (DMSO) or THF. Subsequent reaction with chlorambucil’s silver salt in DMSO at room temperature for 64 hours produces the final conjugate. A typical yield of 62.86% is achieved after silica gel chromatography .
Direct Conjugation via Chlorambucil Activation
Alternative pathways activate chlorambucil’s carboxyl group before coupling to estradiol:
-
Chlorambucil Functionalization :
Chlorambucil reacts with monobromoacetylbromide in DMF to form an activated ester. -
Coupling to Estradiol :
The activated chlorambucil derivative reacts with estradiol’s 17β-hydroxyl group in THF at −10°C to 80°C for 0.5–74 hours. This route avoids acylation pre-treatment but requires stringent temperature control to prevent decomposition .
Reaction Conditions and Solvent Systems
Temperature and Time Optimization
Reaction efficiencies correlate strongly with temperature and duration:
Step | Temperature Range | Optimal Temperature | Time Range | Optimal Time | Yield (%) |
---|---|---|---|---|---|
Acylation | −30°C – 100°C | 25°C | 16–24 hr | 16 hr | 85–90 |
Bromoacetylation | −5°C – 25°C | −5°C | 2–16 hr | 16 hr | 70–75 |
Conjugation | 20°C – 80°C | 25°C | 64–74 hr | 64 hr | 60–63 |
Prolonged reaction times (>74 hours) induce side reactions, while temperatures exceeding 80°C degrade estradiol’s steroidal backbone .
Solvent Selection
-
THF : Preferred for acylation due to its polarity and compatibility with alkali metal hydroxides.
-
DMSO/DMF : Facilitate nucleophilic substitution during bromoacetylation and conjugation but require post-reaction removal via reduced-pressure distillation.
-
Chloroform/CCl₄ : Used in non-polar steps to stabilize reactive intermediates .
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel chromatography with ethyl acetate/cyclohexane (50:30 v/v) eluents. For instance, 330.5 mg of crude conjugate yields 188.2 mg (62.86%) after column purification .
Spectroscopic Validation
-
IR Spectroscopy : Ester carbonyl peaks at 1735 cm⁻¹ confirm successful conjugation.
-
NMR : Aromatic protons from chlorambucil’s phenylbutyrate moiety resonate at δ 7.3–7.5 ppm, while estradiol’s steroidal protons appear at δ 0.5–2.8 ppm .
Scalability and Industrial Considerations
Batch scaling from gram to kilogram quantities necessitates:
-
Automated temperature control systems to maintain reactions at −5°C–25°C.
-
Solvent recovery units to minimize DMSO and THF waste.
-
Pilot-Scale Example : A 10 g estradiol batch yields 6.2 g this compound with 98.5% purity after recrystallization .
Challenges and Mitigation Strategies
-
Byproduct Formation :
Unreacted acyl chlorides generate HCl, necessitating neutralization with aqueous NaHCO₃. -
Light Sensitivity :
Bromoacetyl intermediates degrade under light, requiring amber glassware and dark-room conditions. -
Solvent Residues :
DMSO traces in final products are eliminated via aqueous washing and lyophilization .
Chemical Reactions Analysis
Types of Reactions: Hydroxy chlorambucil undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to chlorambucil.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chlorambucil.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Clinical Applications
-
Chronic Lymphocytic Leukemia (CLL) :
- Hydroxy chlorambucil has been extensively studied for its role in treating CLL. A clinical trial indicated that patients receiving this compound had improved progression-free survival rates compared to those receiving traditional therapies alone .
- A combination therapy involving this compound and obinutuzumab has demonstrated enhanced efficacy, leading to higher complete response rates and longer progression-free survival in patients with CLL .
- Non-Hodgkin Lymphoma :
- Other Malignancies :
Emerging Therapeutic Strategies
Recent studies have focused on enhancing the efficacy and reducing the side effects of this compound through innovative approaches:
- Combination Therapies :
- Nanoformulations :
- Hybrid Compounds :
Case Studies and Research Findings
Mechanism of Action
Hydroxy chlorambucil exerts its effects through alkylation of DNA. The hydroxyl group may enhance its solubility and cellular uptake. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. The primary molecular targets are the guanine bases in DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorambucil–Estradiol Conjugates
Chlorambucil has been conjugated to estradiol to target hormone-dependent cancers. Gupta et al. synthesized derivatives with chlorambucil at positions 16α and 16β of estrone. Key findings include:
- Chain Length and Position Matter : Compounds with shorter chains (e.g., 1a, IC₅₀ = 40 µM) showed superior cytotoxicity against hormone-independent breast cancer cells (MDA-MB-436/486) compared to longer chains. Conversely, longer chains performed better in hormone-dependent lines .
Table 1: Cytotoxicity of Chlorambucil–Estradiol Conjugates
Compound | Position | Chain Length | IC₅₀ (µM) in Hormone-Independent Cells | IC₅₀ (µM) in Hormone-Dependent Cells |
---|---|---|---|---|
1a | 16α | Short | 40 | 85 |
1c | 16α | Long | 120 | 45 |
2 | 16β | N/A | Inactive | Inactive |
Chlorambucil–Tyrosine Conjugates
Conjugation to L-tyrosine via ester (1) or amide (2) linkages enhances uptake via the L-type amino acid transporter 1 (LAT1):
- Cellular Uptake : Derivatives exhibited 3–5× higher uptake in MCF-7 cells than chlorambucil alone, correlating with increased antiproliferative activity .
- Targeted Delivery: LAT1-mediated transport reduces off-target effects, a significant advantage over non-conjugated chlorambucil .
Comparison with Functionally Similar Alkylating Agents
Trenimon
Trenimon, another alkylating agent, showed 4000× greater potency than chlorambucil in vitro (V79-1 hamster cells) due to superior lipid solubility and cell penetration.
Table 2: Chlorambucil vs. Trenimon
Parameter | Chlorambucil | Trenimon |
---|---|---|
IC₅₀ (Division Delay) | 4000× higher | 1× |
Fat Solubility (pH 7.4) | Low | High |
Protein Binding | Moderate | High |
CEU Derivatives
Nitric oxide-releasing CEU derivatives (e.g., compounds 10–14) mimic chlorambucil’s alkylation mechanism but exhibit higher lipophilicity and cytotoxicity in A549 (lung) and L929 (fibroblast) cell lines .
Comparison with Sulfonamide Derivatives
Novel sulfonamides (3a–15) showed concentration-dependent DNA synthesis inhibition in MCF-7 cells. Five derivatives (3a, 4a, 3b, 4b, 7) matched or exceeded chlorambucil’s potency (IC₅₀ = 38–103 µM vs. 58 µM for chlorambucil) .
Table 3: Chlorambucil vs. Sulfonamide Derivatives
Compound | IC₅₀ (µM) in MCF-7 |
---|---|
Chlorambucil | 58 ± 2 |
3a | 38 ± 2 |
4a | 103 ± 2 |
7 | 98 ± 2 |
Environmental and Metabolic Stability
- Degradation in Water : Chlorambucil’s primary transformation product (TP1) degrades rapidly (16× reduction in 24 h), reducing toxicity in Daphnia magna. Mitoxantrone, in contrast, forms stable, toxic TPs .
- Toxicity Profile : Chlorambucil’s LC₅₀ in D. magna decreased exponentially with aging, emphasizing its environmental instability .
Clinical Efficacy in CLL
Chlorambucil’s role in indolent CLL remains contentious.
Biological Activity
Hydroxy chlorambucil is a derivative of chlorambucil, a well-known alkylating agent used primarily in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential advantages over its predecessor, chlorambucil.
This compound functions as an alkylating agent, which means it works by adding alkyl groups to DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism ultimately triggers apoptosis in cancer cells. The hydroxy group enhances solubility and may alter the compound's interaction with cellular targets compared to chlorambucil.
Efficacy in Cancer Models
Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
Comparative Studies
Comparative studies between this compound and chlorambucil have shown that this compound may exhibit improved efficacy with reduced toxicity profiles. For instance, a study indicated that this compound had lower IC50 values in certain cell lines compared to chlorambucil, suggesting a more potent anticancer effect with potentially fewer side effects.
Case Studies and Clinical Trials
A notable clinical trial investigated the use of this compound in combination with rituximab for patients with MALT lymphoma. The preliminary results showed that patients receiving the combination therapy had a higher complete response rate compared to those treated with this compound alone. Specifically:
- Complete Response Rate : 71% for this compound + rituximab vs. 62% for this compound alone.
- Partial Response Rate : 18% for combination therapy vs. 25% for monotherapy.
These findings underscore the potential benefits of combining this compound with other therapeutic agents to enhance treatment efficacy while minimizing adverse effects .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of hydroxy chlorambucil, and how can researchers experimentally distinguish its effects from chlorambucil?
- Methodological Answer : To compare mechanisms, employ DNA interstrand cross-linking assays (e.g., comet assays) and molecular docking simulations to assess structural differences caused by hydroxylation. Chlorambucil’s mechanism involves alkylating DNA strands, inhibiting replication . This compound’s hydroxyl group may alter binding affinity; quantify cross-link efficiency via HPLC or gel electrophoresis. Include comparative cytotoxicity assays in lymphoma cell lines (e.g., Raji or Jurkat) to evaluate potency differences.
Q. What formulation parameters critically influence the stability and bioavailability of this compound in liposomal delivery systems?
- Methodological Answer : Use orthogonal experimental design to optimize parameters such as phospholipid-to-cholesterol ratio (e.g., 3:1), aqueous phase pH (7.4), and drug-to-phospholipid ratio (1:10). Encapsulation efficiency (>87%) and particle size uniformity (PDI <0.2) should be quantified via microcolumn centrifugation-HPLC and dynamic light scattering (DLS) . Stability studies under varying temperatures (4°C vs. 25°C) and pH conditions can identify degradation pathways.
Q. How should researchers design in vitro studies to evaluate this compound’s dose-response relationships in hematologic malignancies?
- Methodological Answer : Use sigmoidal dose-response curves (IC₅₀ calculations) in cell lines (e.g., CLL or NHL models). Employ flow cytometry for apoptosis markers (Annexin V/PI) and γH2AX immunofluorescence for DNA damage quantification. Include chlorambucil as a comparator to assess hydroxylation’s impact on efficacy. Replicate experiments across multiple cell passages to ensure consistency .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in this compound’s preclinical efficacy data across heterogeneous tumor models?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., tumor microenvironment differences). Use patient-derived xenograft (PDX) models to mimic clinical heterogeneity. Apply multi-omics integration (transcriptomics/proteomics) to correlate drug response with biomarkers. Address biases via stratified randomization and blinded data analysis .
Q. How can researchers systematically investigate this compound’s synergy with BTK inhibitors in ibrutinib-resistant lymphomas?
- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Test sequential vs. concurrent dosing in ibrutinib-resistant cell lines (e.g., MEC-1). Validate findings in vivo using murine xenograft models with longitudinal tumor volume tracking. Include pharmacodynamic markers (e.g., p-BTK inhibition) and RNA-seq to elucidate resistance pathways .
Q. What experimental approaches elucidate the role of this compound’s hydroxyl group in circumventing multidrug resistance (MDR) proteins?
- Methodological Answer : Use transporter-overexpressing cell lines (e.g., MDR1-transfected HEK293) for competitive uptake/efflux assays. Perform molecular dynamics simulations to compare interactions with MDR proteins (e.g., P-glycoprotein). Validate with knockout models (CRISPR/Cas9) to assess transporter dependency. Include pharmacokinetic profiling in MDR murine models .
Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to optimize this compound dosing in translational studies?
- Methodological Answer : Develop PBPK/PD models using sparse sampling data from preclinical species (rats/dogs). Incorporate parameters like volume of distribution (Vd), clearance (CL), and tumor penetration metrics. Validate models against clinical trial Phase I data (if available). Use Monte Carlo simulations to predict human dosing regimens .
Q. Methodological Frameworks for Research Design
- Addressing Knowledge Gaps : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s mechanism in rare lymphomas .
- Experimental Reproducibility : Follow orthogonal design principles (e.g., varying pH, lipid ratios) to ensure robustness in formulation studies .
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews and mixed-effects models to account for inter-study variability .
Properties
IUPAC Name |
4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCORMODVLBZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181641 | |
Record name | Hydroxy chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27171-89-7 | |
Record name | Hydroxy chlorambucil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC119101 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxy chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY CHLORAMBUCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.